![molecular formula C12H14N2OS2 B2954737 Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione CAS No. 315697-60-0](/img/structure/B2954737.png)
Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione
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Overview
Description
Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
A method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines involves a fused bicyclic 5,6 heterocycle .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Scientific Research Applications
Synthesis of New Chemical Structures
Several studies have focused on synthesizing new chemical structures incorporating or similar to Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione. For instance, research on the synthesis of thiazoles and their fused derivatives has shown significant antimicrobial activities against various bacterial and fungal isolates, indicating the potential for developing new antimicrobial agents (Wardkhan et al., 2008). Similarly, efforts in synthesizing benzimidazole derivatives and evaluating their anti-ulcer activity highlight the compound's utility in creating new therapeutic agents (Madala, 2017).
Antimicrobial Activities
The antimicrobial potential of compounds related to Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione has been a significant focus. Novel structures derived from similar compounds have demonstrated selective antibacterial properties against Helicobacter spp., presenting a targeted approach in treating infections caused by these bacteria (Kühler et al., 2002). This specificity in antimicrobial activity suggests a promising area for developing species-specific antimicrobials.
Evaluation of Anti-ulcer Properties
The evaluation of anti-ulcer properties in compounds related to Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione indicates its potential application in gastroenterological research. The synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents explores their utility in treating gastric ulcers, with some compounds demonstrating promising cytoprotective properties (Starrett et al., 1989).
Mechanism of Action
Target of Action
The compound contains an imidazo[1,2-a]pyridine moiety, which is a common structure in many biologically active compounds . Compounds with this structure have been found to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Future Directions
The future directions for research into imidazo[1,2-a]pyridines could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Further exploration of substituents at different positions could lead to compounds with improved potency against various diseases .
properties
IUPAC Name |
O-ethyl (8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanylmethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-3-15-12(16)17-8-10-7-14-6-4-5-9(2)11(14)13-10/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYVPKJGICOILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC1=CN2C=CC=C(C2=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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